molecular formula C14H10N4 B11807539 2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile

2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile

Cat. No.: B11807539
M. Wt: 234.26 g/mol
InChI Key: IIHTWTNYIUMJJI-UHFFFAOYSA-N
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Description

2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile is a heterocyclic compound that features both pyridine and benzimidazole moieties

Preparation Methods

The synthesis of 2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile typically involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones. One common method is the CuI-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . This reaction proceeds through a catalytic Ortoleva-King reaction, enabling the formation of the desired imidazoheterocycles . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s effects are mediated through pathways involving hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar compounds to 2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile include:

The uniqueness of this compound lies in its specific structural configuration, which allows for diverse functionalization and a broad range of applications in various scientific fields.

Properties

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

2-(2-pyridin-2-ylbenzimidazol-1-yl)acetonitrile

InChI

InChI=1S/C14H10N4/c15-8-10-18-13-7-2-1-5-11(13)17-14(18)12-6-3-4-9-16-12/h1-7,9H,10H2

InChI Key

IIHTWTNYIUMJJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC#N)C3=CC=CC=N3

Origin of Product

United States

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